Etamiphylline

Description

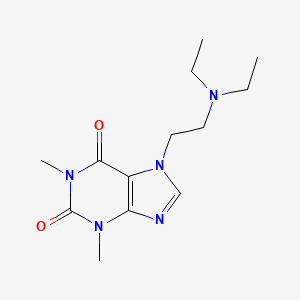

Structure

3D Structure

Properties

IUPAC Name |

7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKLBIOQCIORSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17140-68-0 (mono-hydrochloride) | |

| Record name | Etamiphyllin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10861866 | |

| Record name | Etaminophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etamiphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

314-35-2, 59547-58-9 | |

| Record name | Etamiphyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etamiphyllin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamiphyllin heparinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059547589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamiphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etamiphylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etaminophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etamiphyllin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETAMIPHYLLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/221A91BQ2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etamiphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 °C | |

| Record name | Etamiphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Etamiphylline: An In-Depth Technical Guide on its Core Mechanism of Action in Respiratory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamiphylline, a methylxanthine derivative, has been utilized in the management of respiratory diseases for its bronchodilatory effects. While sharing a common lineage with theophylline, this compound exhibits a distinct pharmacological profile that warrants a detailed mechanistic exploration. This guide provides a comprehensive analysis of the molecular and cellular pathways through which this compound exerts its therapeutic effects. We will delve into its primary role as a phosphodiesterase inhibitor and its secondary function as an adenosine receptor antagonist, elucidating how these actions culminate in airway smooth muscle relaxation and potential anti-inflammatory activity. This document is intended to serve as a technical resource, offering field-proven insights and detailed experimental frameworks to support further research and development in respiratory therapeutics.

Introduction: The Therapeutic Context of this compound

This compound is a xanthine derivative classified as a bronchodilator agent, indicated for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its chemical structure, 7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a modification of theophylline.[3][4] This structural difference is believed to contribute to its pharmacodynamic properties, which are similar to theophylline but with some notable distinctions, including a reportedly weaker diuretic effect.[4] While some clinical trials in humans have shown poor to absent bronchodilator effects, its continued use in some regions and in veterinary medicine necessitates a clear understanding of its underlying mechanisms.[3][4]

Core Mechanism of Action: A Dual-Pronged Approach

The therapeutic efficacy of this compound in respiratory diseases is primarily attributed to two key molecular mechanisms: non-selective phosphodiesterase (PDE) inhibition and antagonism of adenosine receptors.

Primary Mechanism: Non-Selective Phosphodiesterase (PDE) Inhibition

The principal mechanism by which this compound induces bronchodilation is through the inhibition of phosphodiesterase (PDE) enzymes.[5][6][7] PDEs are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in airway smooth muscle cells.

By inhibiting PDE activity, this compound prevents the degradation of cAMP and cGMP, leading to their intracellular accumulation.[5][7] This elevation in cyclic nucleotide levels triggers a cascade of downstream signaling events that promote smooth muscle relaxation:

-

Activation of Protein Kinases: Increased cAMP levels activate Protein Kinase A (PKA), while elevated cGMP activates Protein Kinase G (PKG).

-

Reduction of Intracellular Calcium: PKA phosphorylates and inhibits myosin light chain kinase (MLCK) and promotes the sequestration of intracellular calcium, both of which are essential for muscle contraction.

-

Modulation of Ion Channels: PKA can also modulate the activity of ion channels, leading to hyperpolarization of the cell membrane and reduced excitability.

The culmination of these events is the relaxation of the bronchial smooth muscles, resulting in bronchodilation and relief from airway obstruction.[8]

Figure 1: this compound's PDE Inhibition Pathway.

Secondary Mechanism: Adenosine Receptor Antagonism

In addition to PDE inhibition, this compound, like other methylxanthines, acts as a non-selective antagonist of adenosine receptors.[5][6][7][9] Adenosine is an endogenous nucleoside that can induce bronchoconstriction in asthmatic individuals. By blocking adenosine receptors (primarily A1 and A2 subtypes) on airway smooth muscle and inflammatory cells, this compound can counteract the bronchoconstrictive effects of adenosine.[5][10]

The antagonism of adenosine receptors is considered a secondary but contributory mechanism to the overall therapeutic effect of methylxanthines in respiratory diseases.[11][12]

Anti-Inflammatory and Immunomodulatory Effects

Beyond its direct bronchodilatory actions, there is growing evidence that theophylline and related compounds possess anti-inflammatory and immunomodulatory properties.[13][14][15][16] These effects are thought to be mediated, at least in part, by PDE inhibition in inflammatory cells.[16] By increasing intracellular cAMP levels in cells such as mast cells, eosinophils, and T-lymphocytes, theophylline can inhibit the release of inflammatory mediators and modulate immune cell function.[16][17] Low-dose theophylline has been shown to reduce the number of inflammatory cells in the airways of asthmatic patients.[18][19] While less studied specifically for this compound, its structural and pharmacological similarity to theophylline suggests it may share some of these anti-inflammatory properties.

Figure 2: Potential Anti-Inflammatory Pathways of this compound.

Experimental Protocols for Mechanistic Elucidation

To further investigate the precise mechanism of action of this compound, a series of well-defined experimental protocols are essential.

In Vitro Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against a panel of PDE isoenzymes.

Methodology:

-

Enzyme Source: Recombinant human PDE isoenzymes (PDE1-11).

-

Substrate: Fluorescently labeled cAMP or cGMP.

-

Assay Principle: A fluorescence polarization-based assay that measures the conversion of the fluorescent cyclic nucleotide substrate to its corresponding monophosphate by the PDE enzyme.

-

Procedure: a. Prepare serial dilutions of this compound. b. Incubate the PDE enzyme, fluorescent substrate, and this compound at various concentrations in a 384-well plate. c. After a defined incubation period, add a binding reagent that specifically binds to the fluorescent monophosphate product. d. Measure fluorescence polarization using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Isolated Guinea Pig Tracheal Ring Assay for Bronchodilation

Objective: To evaluate the relaxant effect of this compound on pre-contracted airway smooth muscle.

Methodology:

-

Tissue Preparation: Isolate tracheal rings from male Dunkin-Hartley guinea pigs.

-

Organ Bath Setup: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction Induction: Induce a submaximal contraction of the tracheal rings with histamine (1 µM).

-

Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Measurement: Record the isometric tension of the tracheal rings using a force transducer.

-

Data Analysis: Express the relaxation as a percentage of the histamine-induced contraction and plot a concentration-response curve to determine the EC50 value.

Figure 3: Experimental Workflow for Tracheal Ring Assay.

Comparative Pharmacology with Theophylline

While this compound shares its core mechanisms with theophylline, subtle differences in their pharmacological profiles may have clinical implications. Theophylline has a narrow therapeutic window and is associated with a range of adverse effects, which has led to the development of safer alternatives.[20][21] The structural modifications in this compound may alter its binding affinity for different PDE isoenzymes and adenosine receptor subtypes, potentially leading to a more favorable safety profile. Further comparative studies are necessary to fully elucidate these differences.

Table 1: Comparative Properties of this compound and Theophylline

| Feature | This compound | Theophylline |

| Primary Mechanism | Non-selective PDE inhibitor | Non-selective PDE inhibitor |

| Secondary Mechanism | Adenosine receptor antagonist | Adenosine receptor antagonist |

| Diuretic Effect | Weak | Pronounced |

| Therapeutic Window | Potentially wider (less data) | Narrow |

Conclusion and Future Directions

This compound exerts its effects in respiratory diseases primarily through the non-selective inhibition of phosphodiesterases, leading to bronchodilation. Its role as an adenosine receptor antagonist and its potential anti-inflammatory properties further contribute to its therapeutic profile. While its clinical efficacy has been debated, a thorough understanding of its mechanism of action is crucial for its appropriate use and for the development of novel xanthine-based therapeutics with improved efficacy and safety.

Future research should focus on:

-

Isoenzyme-Specific PDE Inhibition: Characterizing the inhibitory profile of this compound against the full panel of PDE isoenzymes to identify any selectivity that may contribute to its pharmacological profile.

-

In-depth Anti-inflammatory Studies: Investigating the specific effects of this compound on inflammatory cell function and mediator release in relevant preclinical models of respiratory disease.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing robust PK/PD models to better understand the concentration-effect relationship of this compound and to optimize dosing regimens.

By addressing these key areas, the scientific community can gain a more complete understanding of this compound's mechanism of action and its potential role in the modern management of respiratory diseases.

References

-

PubChem. (n.d.). Etamiphyllin. National Center for Biotechnology Information. Retrieved from [Link]

-

LITFL. (2020, July 19). Pharm 101: Theophylline. Retrieved from [Link]

- Hansel, T. T., Tennant, R. C., Tan, A. J., Higgins, L. A., Neighbour, H., Erin, E. M., & Barnes, P. J. (2004). Theophylline: mechanism of action and use in asthma and chronic obstructive pulmonary disease. Drugs of today (Barcelona, Spain : 1998), 40(1), 55–69.

-

Wikipedia. (n.d.). Theophylline. Retrieved from [Link]

- Mita, H., Shida, T., & Yui, Y. (1996). Anti-inflammatory effects of theophylline: modulation of cytokine production. Annals of allergy, asthma & immunology : official publication of the American College of Allergy, Asthma, & Immunology, 77(4), 334–338.

- Sanders, K. M. (2023, May 1). Theophylline. In StatPearls.

- Howarth, P. H., & Holgate, S. T. (1984). The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects. The Journal of pharmacology and experimental therapeutics, 229(2), 455–459.

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

- Bergstrand, H. (1980). Phosphodiesterase inhibition and theophylline.

- Giembycz, M. A., & Belvisi, M. G. (1995). The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs.

- Cushley, M. J., Tattersfield, A. E., & Holgate, S. T. (1984). Specific antagonism of adenosine-induced bronchoconstriction in asthma by oral theophylline. The Journal of allergy and clinical immunology, 73(5 Pt 1), 650–656.

-

PubChem. (n.d.). This compound camsylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Methylxanthine as Adenosine Receptor Antagonists. Retrieved from [Link]

- O'Neill, C., & Williams, M. (2019). Theophylline as a systemic anti-inflammatory agent: the need for its revival as a possible adjunctive treatment for “inflammaging”.

- Page, C. P. (2006). Are phosphodiesterase 4 inhibitors just more theophylline?. The Journal of allergy and clinical immunology, 117(6), 1257–1259.

- Kanehara, M., Yokoyama, A., Tomoda, Y., Shiota, N., Iwamoto, H., Ishikawa, N., Taooka, Y., Haruta, Y., Hattori, N., & Kohno, N. (2008). Anti-inflammatory effects and clinical efficacy of theophylline and tulobuterol in mild-to-moderate chronic obstructive pulmonary disease. Pulmonary pharmacology & therapeutics, 21(6), 914–919.

-

The Catalyst University. (2021, April 29). Pulmonary Pharmacology [Part 1] | Sympathomimetics, Anti-muscarinics, & Methylxanthines [Video]. YouTube. [Link]

- Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Nami, M. S. (2024). Effect of Cholinergic Receptor Antagonists on the Potentiation of the Effect of Adenosine Receptor Blockers in People with Bronchial Asthma. Biomedical and Pharmacology Journal, 17(2).

- Sullivan, P., Bekir, S., Jaffar, Z., Page, C., Jeffery, P., & Costello, J. (1994). Anti-inflammatory effects of low-dose oral theophylline in atopic asthma. Lancet (London, England), 343(8905), 1006–1008.

-

Taylor & Francis. (n.d.). Adenosine receptor antagonist – Knowledge and References. Retrieved from [Link]

-

VET PHARMA 2. (2022, March 21). Bronchodilators: Methylxanthines | Module 20.2 (Student Output) [Video]. YouTube. [Link]

-

Medicinal notes. (2022, May 6). THEOPHYLLINE IN ENGLISH/MECHANISM OF ACTION/USES/ADVERSE EFFECTS/DRUG INTERACTION /@Medicinal notes [Video]. YouTube. [Link]

- Spicuzza, L., Di Maria, G., & Polosa, R. (2001). Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 31(11), 1673–1682.

- Page, C. P., & Spina, D. (2016). Xanthines and Phosphodiesterase Inhibitors. In Pharmacology and Therapeutics of Asthma and COPD (pp. 1-21). Springer.

Sources

- 1. Etamiphyllin | C13H21N5O2 | CID 28329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound camsylate | C23H37N5O6S | CID 88008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 314-35-2 [smolecule.com]

- 5. litfl.com [litfl.com]

- 6. Theophylline - Wikipedia [en.wikipedia.org]

- 7. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specific antagonism of adenosine-induced bronchoconstriction in asthma by oral theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Theophylline: mechanism of action and use in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oatext.com [oatext.com]

- 16. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory effects of theophylline: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory effects and clinical efficacy of theophylline and tulobuterol in mild-to-moderate chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory effects of low-dose oral theophylline in atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Etamiphylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamiphylline, a synthetic xanthine derivative structurally related to theophylline, was initially developed as a potential treatment for asthma.[1][2] Despite its intended use as a bronchodilator, clinical evidence in humans has demonstrated limited to no efficacy.[2] However, it has found a niche in veterinary medicine as a cardiac and respiratory stimulant.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, delving into its mechanism of action, pharmacodynamics, pharmacokinetics, and safety considerations. Drawing upon the well-established pharmacology of theophylline as a comparator, this document aims to offer valuable insights for researchers and drug development professionals.

Chemical and Physical Properties

This compound, chemically known as 7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a derivative of theophylline.[1] The addition of a diethylaminoethyl group at the 7-position modifies its physicochemical and pharmacological properties compared to its parent compound.

| Property | Value | Source |

| Molecular Formula | C13H21N5O2 | [1] |

| Molecular Weight | 279.34 g/mol | [1] |

| CAS Number | 314-35-2 | [5] |

| Physical Description | Solid | [1] |

| Melting Point | 75 °C | [1] |

| Synonyms | Etamiphyllin, Millophylline, Camphophyline | [1] |

Mechanism of Action

The precise mechanism of action of this compound has not been definitively elucidated, but it is widely understood to share pharmacological properties with other xanthine derivatives like theophylline.[6] The primary proposed mechanisms involve the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Phosphodiesterase (PDE) Inhibition

Methylxanthines are non-selective inhibitors of PDE enzymes.[7] By inhibiting PDEs, particularly PDE3 and PDE4, this compound is thought to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins, ultimately resulting in smooth muscle relaxation and bronchodilation.[7]

Adenosine Receptor Antagonism

Xanthines are also known to be non-selective antagonists of adenosine receptors (A1, A2A, A2B, and A3).[8] Adenosine can cause bronchoconstriction in asthmatic patients. By blocking these receptors, this compound may counteract adenosine-induced bronchoconstriction. However, this antagonism is also associated with some of the adverse effects of xanthines, such as cardiac stimulation and central nervous system (CNS) effects.

Pharmacodynamics

The pharmacodynamic effects of this compound are consistent with its classification as a xanthine derivative.

-

Respiratory System: The primary intended effect is bronchodilation through relaxation of airway smooth muscle.[6] However, clinical studies in asthmatic children have shown that the bronchodilator effect of oral this compound is weak and not significantly different from placebo.[3] It also acts as a respiratory stimulant.[3][4]

-

Cardiovascular System: this compound exhibits cardiac stimulant properties.[3][4] This is likely due to a combination of PDE inhibition in cardiac muscle and adenosine receptor antagonism, leading to increased heart rate and contractility.

-

Central Nervous System (CNS): As a CNS stimulant, this compound can cause effects such as restlessness.[3]

-

Renal System: Compared to theophylline, this compound has a weak diuretic effect.[6]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans are limited. However, studies in animals provide some insights into its absorption, distribution, metabolism, and excretion.

Absorption

This compound is used in veterinary medicine in oral and injectable forms, suggesting it is absorbed from the gastrointestinal tract and parenteral sites.[3][4]

Distribution

As a xanthine derivative, this compound is expected to distribute throughout the body.

Metabolism

The metabolism of this compound involves N-deethylation, leading to the formation of desethylthis compound as a major metabolite observed in the urine and plasma of horses.[9] The metabolism of xanthines like theophylline is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, particularly CYP1A2.[10][11] It is plausible that this compound follows a similar metabolic pathway.

Excretion

Metabolites of this compound are excreted in the urine.[9]

Table 2: Comparative Pharmacokinetic Parameters of Theophylline in Different Animal Species

| Species | Route | T 1/2 (hours) | Vd (L/kg) | Bioavailability (%) | Source |

| Dog | IV | 5.7 | 0.82 | - | [12] |

| Oral | - | - | 91 | [12] | |

| Horse | IV | 15-17 | 0.85-0.90 | - | [13] |

| Intragastric | - | - | Rapid and complete | [13] | |

| Chicken | IV | 13.1 | 0.87 | - | [14] |

| Oral | 11.65 | 0.97 | 83.1 | [14] |

This table provides data for theophylline, which can be used as a reference for the expected pharmacokinetic profile of this compound.

Therapeutic Use

Human Medicine

This compound was developed for the treatment of asthma and other obstructive airway diseases.[1][2] However, its clinical efficacy as a bronchodilator in humans has been found to be poor.[2]

Veterinary Medicine

This compound camsylate is used in veterinary practice for the treatment of cardiac and respiratory distress in various species, including neonatal lambs and calves.[3][4] It is administered orally as a gel.[3]

Table 3: Veterinary Dosage of this compound Camsylate Oral Gel

| Animal | Indication | Dosage | Administration Notes | Source |

| Lambs | Neonatal weakness | 1 unit dose (140 mg) | A second dose may be given 3-4 hours later. Lambs over 2.5 kg may require 2 unit doses. | [3] |

| Calves | Neonatal weakness | 5 unit doses (700 mg) | A further 5 units may be given 3-4 hours later if required. | [3] |

Safety and Adverse Effects

-

Central Nervous System: Restlessness, excitement, and in severe cases, convulsions.[3]

-

Cardiovascular System: Increased heart rate and potential for arrhythmias.[3]

-

Gastrointestinal System: Nausea and vomiting.

It is important to note that the salt form, this compound camsylate, is reported to be less irritating to the gastrointestinal tract than theophylline.[6]

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on different PDE isoforms.

Methodology:

-

Enzyme Source: Recombinant human PDE isoforms (e.g., PDE1-11) are used.

-

Substrate: A fluorescently labeled cAMP or cGMP substrate is used.

-

Assay Principle: In the absence of an inhibitor, PDE hydrolyzes the substrate, resulting in a loss of fluorescence. In the presence of an inhibitor like this compound, PDE activity is reduced, and the fluorescent signal is preserved.

-

Procedure:

-

A series of dilutions of this compound are prepared.

-

The drug dilutions are incubated with the specific PDE isoform and the fluorescent substrate.

-

The fluorescence is measured over time using a plate reader.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.[15]

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes.

Methodology:

-

Receptor Source: Cell membranes from cell lines stably expressing a specific human adenosine receptor subtype (e.g., A1, A2A, A2B, A3) are used.

-

Radioligand: A radiolabeled ligand with high affinity and selectivity for the receptor subtype of interest is used (e.g., [3H]DPCPX for A1 receptors).

-

Assay Principle: This is a competitive binding assay where this compound competes with the radioligand for binding to the receptor.

-

Procedure:

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The IC50 value is determined, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a xanthine derivative with a pharmacological profile similar to theophylline, characterized by phosphodiesterase inhibition and adenosine receptor antagonism. While its intended use as a bronchodilator in humans has been met with limited success, it has found a therapeutic role in veterinary medicine as a cardiorespiratory stimulant. Further research to quantify its specific interactions with PDE isoforms and adenosine receptor subtypes would provide a more complete understanding of its pharmacological profile and could inform the development of more selective and efficacious xanthine derivatives.

References

-

PubChem. Etamiphyllin. National Center for Biotechnology Information. [Link]

-

Mad Barn. Pharmacokinetics and Horses - Part 32. Equine Research Database. [Link]

-

Wikipedia. This compound. [Link]

-

Drug Central. This compound. [Link]

-

National Center for Biotechnology Information. Drug interactions due to cytochrome P450. [Link]

-

PubMed. Pharmacokinetic studies of theophylline in dogs. [Link]

-

ResearchGate. Studies on pharmacokinetics and bioavailability of aminophylline in partridge chickens. [Link]

-

National Center for Biotechnology Information. Study of central nervous system depressant and behavioral activity of an ethanol extract of Achyranthes aspera (Agadha) in different animal models. [Link]

-

National Center for Biotechnology Information. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

-

ResearchGate. Evaluation of the bioavailability and pharmacokinetics of two extended-release theophylline formulations in dogs. [Link]

-

National Center for Biotechnology Information. Cardiovascular safety pharmacology profile of etamicastat, a novel peripheral selective dopamine-β-hydroxylase inhibitor. [Link]

-

U.S. Food and Drug Administration. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. [Link]

-

ResearchGate. IC50 values of the active compounds against PDE4. [Link]

-

National Center for Biotechnology Information. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application. [Link]

-

PubChem. This compound camsylate. [Link]

-

National Center for Biotechnology Information. In vitro tools for orally inhaled drug products—state of the art for their application in pharmaceutical research and industry and regulatory challenges. [Link]

-

American College of Veterinary Pharmacists. Multidose pharmacokinetics and safety of a modified, compounded theophylline product in dogs. [Link]

-

REPROCELL. The ultimate guide to non-animal cardiovascular safety pharmacology. [Link]

-

ResearchGate. Drug Interactions Due to Cytochrome P450. [Link]

-

ResearchGate. Preclinical toxicological investigations of pharmaceutical products. [Link]

-

PubMed. Cardiovascular safety pharmacology profile of etamicastat, a novel peripheral selective dopamine-β-hydroxylase inhibitor. [Link]

-

ResearchGate. A REVIEW OF THEOPHYLLINE'S PHARMACOLOGICAL INTERACTIONS WITH MEDICINAL HERBS. [Link]

-

Semantic Scholar. Evaluation of pharmacokinetics and relative bioavailability of pentoxifylline and its metabolite in beagle dogs following differ. [Link]

-

Walsh Medical Media. Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. [Link]

-

MDPI. Theophylline: Old Drug in a New Light, Application in COVID-19 through Computational Studies. [Link]

-

U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

-

Taylor & Francis Online. IC50 – Knowledge and References. [Link]

-

National Center for Biotechnology Information. Role of cytochrome P450 in drug interactions. [Link]

-

Pacific BioLabs. PRECLINICAL TOXICOLOGY. [Link]

-

PubMed. Oral bioavailability of slow-release theophylline from unencapsulated beads in preschool children with chronic asthma. [Link]

-

MDPI. Theophylline: Old Drug in a New Light, Application in COVID-19 through Computational Studies. [Link]

-

U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

-

ResearchGate. Behavior & Pharmacological Animal Models for the Evaluation of Learning & Memory Condition. [Link]

-

PubMed. Pharmacological activity of bamifylline on lung anaphylaxis: in vitro studies. [Link]

-

MDPI. Attention-Deficit/Hyperactivity Disorder Animal Model Presents Retinal Alterations and Methylphenidate Has a Differential Effect in ADHD versus Control Conditions. [Link]

-

SAS Publishers. Comparative evaluation of doxofylline and theophylline in patients of mild bronchial asthma. [Link]

-

ResearchGate. (PDF) The Oral Bioavailability and Metabolism of Midazolam in Stable Critically Ill Children: A Pharmacokinetic Microtracing Study. [Link]

-

U.S. Food and Drug Administration. CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). [Link]

-

PubMed. Pharmacokinetics and bioavailability of theophylline in horses. [Link]

-

National Center for Biotechnology Information. A narrative review of theophylline: is there still a place for an old friend?. [Link]

Sources

- 1. Etamiphyllin | C13H21N5O2 | CID 28329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. Buy this compound | 314-35-2 [smolecule.com]

- 5. This compound [drugcentral.org]

- 6. Species comparison of oral bioavailability, first-pass metabolism and pharmacokinetics of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropharmacological Effects in Animal Models and HPLC-Phytochemical Profiling of Byrsonima crassifolia (L.) Kunth Bark Extracts [mdpi.com]

- 9. madbarn.com [madbarn.com]

- 10. researchgate.net [researchgate.net]

- 11. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic studies of theophylline in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and bioavailability of theophylline in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

Preamble: A Modern Examination of a Classic Xanthine

An In-Depth Technical Guide on the Core Bronchodilator Role of Etamiphylline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of respiratory therapeutics, the xanthine derivatives represent a foundational class of bronchodilators. While newer, more targeted therapies have emerged, a comprehensive understanding of established molecules like this compound is critical for both optimizing current therapeutic strategies and informing future drug discovery. This technical guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of this compound's action, grounded in experimental evidence and practical application. The structure of this document is fluid, designed to logically unfold the story of this compound as a bronchodilator, from its molecular interactions to its clinical implications. Every protocol and pathway is presented with an emphasis on the "why," ensuring a robust and applicable understanding for the discerning scientific audience.

The Challenge of Bronchoconstriction and the Xanthine Solution

Obstructive airway diseases, principally asthma and chronic obstructive pulmonary disease (COPD), are characterized by the reversible or partially reversible narrowing of the bronchioles. This phenomenon, termed bronchoconstriction, is driven by the contraction of airway smooth muscle, often exacerbated by underlying inflammation and mucus production. The therapeutic goal of a bronchodilator is to counteract this constriction, thereby restoring airflow and alleviating symptoms.

The xanthines, a class of purine alkaloids, have been a mainstay in the treatment of these conditions for decades. Their utility stems from a multifaceted mechanism of action that not only induces smooth muscle relaxation but also confers a degree of anti-inflammatory and immunomodulatory effects.

This compound: A Theophylline Analogue with a Distinct Profile

This compound is a synthetic derivative of theophylline, with a chemical structure of 7-(2-diethylaminoethyl)theophylline. This modification at the N7 position of the xanthine core is designed to alter its physicochemical and pharmacokinetic properties, with the goal of improving its therapeutic window compared to the parent compound, theophylline. A key distinction is that this compound does not metabolize to theophylline in the body.

The Dual-Pronged Mechanism of Bronchodilation

The bronchodilator effects of this compound are primarily attributed to two key molecular actions:

-

Non-selective Phosphodiesterase (PDE) Inhibition: this compound, like other methylxanthines, inhibits a range of phosphodiesterase enzymes. By doing so, it prevents the breakdown of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in these second messengers leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately results in the sequestration of intracellular calcium and the relaxation of airway smooth muscle, leading to bronchodilation.[1][2]

-

Adenosine Receptor Antagonism: this compound also functions as a non-selective antagonist of adenosine receptors. Adenosine, when released in the airways, can promote bronchoconstriction. By blocking these receptors, this compound mitigates this effect, contributing to its overall bronchodilator profile.[2]

Caption: Dual mechanism of this compound leading to bronchodilation.

Preclinical Assessment of Bronchodilator Potential

A rigorous preclinical evaluation is fundamental to characterizing the bronchodilator activity of a compound like this compound. This involves a tiered approach, typically progressing from in vitro to in vivo models.

In Vitro Evaluation: The Isolated Organ Bath

The isolated organ bath provides a direct measure of a drug's effect on airway smooth muscle contractility, devoid of systemic influences.

Experimental Protocol: Guinea Pig Tracheal Ring Assay

-

Tissue Harvest: A male Dunkin-Hartley guinea pig (250-350 g) is euthanized via an approved method. The trachea is immediately excised and placed in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Preparation: The trachea is cleaned of connective tissue and cut into 2-3 mm wide rings.

-

Mounting: Each ring is suspended between two L-shaped stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2. The lower hook is fixed, and the upper hook is connected to an isometric force transducer.

-

Equilibration: The tracheal rings are equilibrated for 60 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.

-

Contraction Induction: A contractile agent, such as histamine (10⁻⁵ M) or methacholine (10⁻⁶ M), is added to induce a sustained contraction.

-

Drug Administration: Once a stable contractile plateau is reached, cumulative concentrations of this compound are added to the bath.

-

Data Analysis: The relaxation response is measured as a percentage reversal of the induced contraction. A concentration-response curve is constructed to determine the EC₅₀ (effective concentration for 50% relaxation).

Rationale for Methodological Choices:

-

Guinea Pig Trachea: This tissue is a well-validated and sensitive model for studying bronchodilator and bronchoconstrictor agents.

-

Krebs-Henseleit Buffer: This physiological salt solution maintains the viability and physiological responsiveness of the isolated tissue.

-

Histamine/Methacholine: These agonists induce smooth muscle contraction through distinct receptor pathways, providing a comprehensive assessment of the test compound's functional antagonism.

-

Cumulative Dosing: This approach is efficient for generating a full concentration-response relationship from a single tissue preparation.

Caption: A streamlined workflow for the in vitro assessment of bronchodilator agents.

In Vivo Corroboration: Models of Bronchial Challenge

In vivo studies are essential to understand a drug's efficacy in a complete physiological system, accounting for its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

-

Animal Preparation: Male guinea pigs (300-400 g) are anesthetized, and the trachea is cannulated for artificial ventilation. The jugular vein is cannulated for intravenous drug administration.

-

Measurement of Bronchoconstriction: Airway resistance is measured using a whole-body plethysmograph or by monitoring changes in intratracheal pressure.

-

Drug Administration: this compound or vehicle is administered intravenously or via the desired clinical route (e.g., oral gavage) at various doses.

-

Bronchial Challenge: A bolus of a bronchoconstricting agent, such as histamine, is administered intravenously to induce a rapid and transient increase in airway resistance.

-

Data Analysis: The protective effect of this compound is quantified as the percentage inhibition of the histamine-induced bronchoconstriction compared to the vehicle-treated control group.

Clinical Pharmacology of this compound

The clinical utility of this compound is dictated by its pharmacokinetic and pharmacodynamic profile in humans. While specific pharmacokinetic data for this compound is sparse in the literature, data from the structurally similar N-7 substituted theophylline derivative, etofylline, can provide valuable insights. It is crucial to note that this is an extrapolation and dedicated studies on this compound are warranted.

Table 1: Pharmacokinetic Parameters of Etofylline (as a proxy for this compound)

| Parameter | Value | Implication for Therapeutic Use |

| Bioavailability (Oral) | ~80%[3] | Suggests good absorption from the gastrointestinal tract, making oral administration viable. |

| Time to Peak Plasma Concentration (Tmax) | Not explicitly stated for etofylline, but rapid absorption is noted. | A rapid onset of action would be expected. |

| Elimination Half-life (t₁/₂) | 4.1 hours[3] | Indicates a relatively short duration of action, likely necessitating multiple daily doses to maintain therapeutic concentrations. |

| Metabolism | Primarily hepatic, similar to other xanthines.[4] | Potential for drug-drug interactions with inhibitors or inducers of hepatic enzymes. |

| Excretion | Approximately 20% excreted unchanged in the urine.[3] | Renal function may influence the clearance of the drug. |

Clinical Efficacy and Safety Considerations

The clinical data on the efficacy of this compound is somewhat limited. A comparative study in asthmatic children suggested that orally administered this compound is a weaker bronchodilator than theophylline at the same dose.[5] In this double-blind, randomized trial, theophylline produced a significantly greater improvement in FEV1 at one, two, and four hours post-dose compared to both this compound and placebo, between which no significant difference was observed.[5]

The safety profile of this compound is expected to be similar to that of other xanthine derivatives. Common adverse effects include gastrointestinal upset, headache, and insomnia. At higher concentrations, more severe toxicities such as cardiac arrhythmias and seizures can occur. This underscores the importance of careful dose titration and patient monitoring.

Concluding Remarks and Future Research Imperatives

This compound represents a molecule of interest within the broader class of xanthine bronchodilators. Its dual mechanism of action, targeting both phosphodiesterase and adenosine receptors, provides a sound theoretical basis for its use in obstructive airway diseases. However, the available clinical evidence suggests it may be a less potent bronchodilator than its parent compound, theophylline.

For drug development professionals, the key takeaway is the critical need for further research to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound. Definitive studies are required to establish its bioavailability, half-life, and metabolic pathways in humans. Furthermore, well-designed clinical trials are necessary to ascertain its therapeutic efficacy and safety in both asthma and COPD, and to identify patient populations that may derive the most benefit from its use, potentially in combination with other respiratory medications. The exploration of its anti-inflammatory properties, a known characteristic of xanthines, also warrants further investigation.

References

- Sanofi. (2025, April 15). Sanofi's respiratory pipeline advances with new data in asthma and plans for new clinical studies in COPD. [Press Release].

- Sweetman, S. C. (Ed.). (2009). Martindale: The Complete Drug Reference (36th ed.). Pharmaceutical Press.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28329, Etamiphyllin. Retrieved from [Link]

- D, P., & M, S. (2014). Comparative study of the efficacy and safety of theophylline and doxofylline in patients with bronchial asthma and chronic obstructive pulmonary disease. Journal of, 2(1), 59-63.

- Vázquez, C., Labayru, T., & Rodríguez-Soriano, J. (1984). Poor bronchodilator effect of oral this compound in asthmatic children. The Lancet, 323(8382), 914.

- Arnaud, M. J. (2011). Pharmacokinetics and metabolism of natural methylxanthines in animal and man. Handbook of experimental pharmacology, (200), 33–91.

- Svedmyr, N., & Simonsson, B. G. (1978). Pharmacokinetics of etofylline after intravenous and oral administration to humans. European journal of clinical pharmacology, 13(3), 229–232.

- Lin, E. T. (2001). Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples.

- O'Neill, S. J., & Torphy, T. J. (1989). Theophylline: biochemical pharmacology and pharmacokinetics. Lung, 167(1), 1–19.

- AxisPharm. (2022, September 14). Methods for Pharmaceutical Analysis of Biological Samples.

- Monks, T. J., Caldwell, J., & Smith, R. L. (1979). Pharmacokinetics of theophylline: a dose-range study. British journal of clinical pharmacology, 8(5), 471–476.

- Madhavi, P., & Vanitha, M. (2021). Comparing the efficacy and safety of theophylline with doxofylline in patients with chronic obstructive pulmonary disease. National Journal of Physiology, Pharmacy and Pharmacology, 11(4), 397-401.

- Barnes, P. J. (2003). THEOPHYLLINE: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. American Journal of Respiratory and Critical Care Medicine, 167(6), 814-823.

- Rogliani, P., Calzetta, L., Ora, J., Cazzola, M., & Matera, M. G. (2019). Efficacy and safety profile of doxofylline compared to theophylline in asthma: a meta-analysis.

- Genentech. (2025, July 20). Genentech Provides Update on Astegolimab in Chronic Obstructive Pulmonary Disease. [Press Release].

- Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(3).

-

DrugCentral. (n.d.). This compound. Retrieved from [Link]

- Mackay, A. D., & Baldwin, C. J. (1985).

- Patsnap. (2024, July 17). What is the mechanism of Etofylline?. Synapse.

- Boothe, D. M., & Al-Amassi, A. (2001). Evaluation of the bioavailability and pharmacokinetics of two extended-release theophylline formulations in dogs. American journal of veterinary research, 62(12), 1909–1915.

- Peck, C. C., Nichols, A. I., Baker, J., Lenert, L. L., & Ezra, D. (1985). Clinical pharmacodynamics of theophylline. The Journal of allergy and clinical immunology, 76(2 Pt 2), 292–297.

- Ukena, D., Schudt, C., & Sybrecht, G. W. (1993). Bioavailability and pharmacokinetics of theophylline in plain uncoated and sustained-release dosage forms in relation to smoking habit. I. Single dose study. European journal of clinical pharmacology, 45(3), 259–264.

- PharmExec. (2025, April 21). Sanofi Advances Mid- to Late-Stage Respiratory Pipeline, Targeting Unmet Need in Asthma, COPD.

- MDPI. (2021). Methods of the Analysis of Oxylipins in Biological Samples.

- Singh, J., & Sharma, A. (2017). Comparative evaluation of doxofylline and theophylline in patients of mild bronchial asthma. International Journal of Basic & Clinical Pharmacology, 6(2), 355-359.

- Weinberger, M., & Hendeles, L. (1983). Update on the pharmacodynamics and pharmacokinetics of theophylline. The Journal of allergy and clinical immunology, 72(4), 397–405.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Theophylline. In Coffee, Tea, Mate, Methylxanthines and Methylglyoxal.

- Clinical Trials Arena. (2024, July 25). Trials to watch: Four biologics concluding pivotal COPD trials.

- Rogliani, P., Calzetta, L., Ora, J., Cazzola, M., & Matera, M. G. (2019). Efficacy and safety profile of doxofylline compared to theophylline in asthma: a meta-analysis.

- Dasgupta, A. (2012). Analytical Techniques for Measuring Concentrations of Therapeutic Drugs in Biological Fluids. In Therapeutic Drug Monitoring: Newer Drugs and Biomarkers. Elsevier.

- Tjia, J. F., Colbert, J., & Back, D. J. (1996). Metabolism of theophylline by cDNA-expressed human cytochromes P-450. British journal of clinical pharmacology, 42(1), 113–116.

- von-Berg, A., & Berdel, D. (1985). [Peculiarities of the pharmacokinetics and pharmacodynamics of theophylline in children]. Monatsschrift Kinderheilkunde, 133(4), 226–232.

- Fukuchi, Y., Nagai, A., Kishi, F., Kuriyama, T., & Kudoh, S. (2004). A prospective clinical study of theophylline safety in 3810 elderly with asthma or COPD. Nihon Kokyuki Gakkai zasshi, 42(10), 827–836.

- Williams, S. J., Winner, S. J., & Clark, T. J. (1979). Assessment of combined oral theophylline and inhaled beta-adrenoceptor agonist bronchodilator therapy. British journal of clinical pharmacology, 7(4), 379–384.

Sources

- 1. Theophylline: biochemical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Etofylline? [synapse.patsnap.com]

- 3. Pharmacokinetics of etofylline after intravenous and oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and metabolism of natural methylxanthines in animal and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Comparative study of the effect of a single oral dose of theophylline and etamiphyllin in children with asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification of Etamiphylline Metabolites in Preclinical Studies

Foreword: Unraveling the Metabolic Fate of Etamiphylline

In the landscape of preclinical drug development, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkpoint but a critical step in elucidating its comprehensive pharmacological and toxicological profile.[1] this compound, a xanthine derivative structurally related to theophylline, presents a unique case for metabolic investigation. While its primary pharmacological activity as a bronchodilator has been explored, a detailed map of its biotransformation is essential for predicting its efficacy, potential drug-drug interactions, and safety profile in humans.[1][2] This guide provides a comprehensive, technically-grounded framework for the identification and characterization of this compound metabolites in preclinical settings. We will delve into the strategic design of both in vitro and in vivo studies, detailed analytical methodologies, and the logical underpinnings of each experimental choice, equipping researchers with the knowledge to navigate this critical aspect of drug development with scientific rigor.

The Metabolic Landscape of this compound: Predicted and Known Pathways

This compound's structure, featuring a theophylline core with a diethylaminoethyl substituent at the N7 position, provides a logical starting point for predicting its metabolic pathways.[3] Drawing parallels with the well-documented metabolism of theophylline, we can anticipate several key biotransformations.[4]

Predicted Metabolic Pathways

The primary sites for metabolic attack on the this compound molecule are the N-alkyl side chains and the xanthine ring system. The predicted pathways include:

-

Phase I Reactions:

-

N-Dealkylation: The removal of one or both ethyl groups from the diethylaminoethyl side chain is a highly probable metabolic route, catalyzed by cytochrome P450 (CYP) enzymes.[5][6] This would lead to the formation of N-desethylethyl-etamiphylline and N,N-didesethyl-etamiphylline.

-

N-Oxidation: The tertiary amine in the diethylaminoethyl side chain is susceptible to N-oxidation, forming an N-oxide metabolite.[1]

-

Hydroxylation: The xanthine ring and the ethyl groups of the side chain could undergo hydroxylation, also mediated by CYP enzymes.

-

Demethylation: Similar to theophylline, demethylation of the methyl groups on the xanthine ring (at N1 and N3 positions) is a potential pathway.[4]

-

-

Phase II Reactions:

-

Glucuronidation: Hydroxylated metabolites can undergo conjugation with glucuronic acid, a common detoxification pathway to increase water solubility and facilitate excretion.

-

Known Metabolites of this compound

Preclinical studies in animal models have confirmed some of these predicted pathways. Research in greyhounds and horses has identified the following metabolites:

-

N-desethylthis compound: Formed via N-deethylation of the side chain.

-

This compound-N-oxide: Resulting from the N-oxidation of the tertiary amine on the side chain.[7]

-

A Demethylated Metabolite: Indicating that demethylation of the xanthine core occurs.

-

A Simultaneous N-deethylated and Demethylated Metabolite: A product of multiple metabolic steps.

The following diagram illustrates the predicted and known metabolic pathways of this compound.

Caption: Predicted and Known Metabolic Pathways of this compound.

In Vitro Metabolism Studies: A First Look at Biotransformation

In vitro metabolism studies are indispensable for early-stage metabolite profiling, providing a controlled environment to identify metabolic pathways and the enzymes involved.[8] The two most common systems are liver microsomes and hepatocytes.

Liver Microsomes Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[9] They are a cost-effective tool for assessing metabolic stability and identifying primary metabolites.

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Thaw pooled liver microsomes (from the relevant preclinical species, e.g., rat, dog) on ice.

-

-

Incubation:

-

In a microcentrifuge tube, combine the potassium phosphate buffer, the NADPH regenerating system, and the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound stock solution to achieve the desired final concentration (e.g., 1-10 µM).

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10]

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Hepatocyte Metabolism Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes, as well as transporters, providing a more complete picture of metabolic events.[11]

-

Hepatocyte Plating:

-

Thaw cryopreserved hepatocytes from the desired species according to the supplier's protocol.

-

Plate the hepatocytes in collagen-coated multi-well plates and allow them to attach and form a monolayer.

-

-

Incubation:

-

Prepare a dosing solution of this compound in a serum-free incubation medium.

-

Remove the plating medium from the hepatocytes and add the this compound dosing solution.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 1, 4, 8, and 24 hours), collect both the incubation medium and the cells.

-

To collect the medium, simply aspirate it from the well.

-

To collect the cells, lyse them with a suitable solvent (e.g., methanol or acetonitrile).

-

-

Sample Processing:

-

Process the medium and cell lysate samples separately by protein precipitation with a cold organic solvent containing an internal standard.

-

Centrifuge the samples and collect the supernatant for LC-MS/MS analysis.

-

The following diagram illustrates the general workflow for in vitro metabolite identification.

Caption: General workflow for in vitro metabolite identification.

In Vivo Metabolism Studies: The Whole-System Perspective

In vivo studies in preclinical animal models are crucial for understanding the overall disposition of a drug and its metabolites in a complete biological system.[1] Rodents (rats, mice) and non-rodents (dogs, non-human primates) are commonly used models.[12]

Study Design and Dosing

-

Animal Model Selection: The choice of animal model should ideally be based on similarities in metabolic profiles to humans, if known from preliminary in vitro cross-species comparisons. Rats are a common initial choice due to their well-characterized physiology and handling.

-

Dosing Regimen: this compound can be administered via the intended clinical route (e.g., oral) or intravenously to assess absolute bioavailability. The dose should be relevant to the anticipated therapeutic range.

-

Sample Collection: Blood, urine, and feces are the primary matrices for metabolite analysis. Samples should be collected at multiple time points to capture the formation and elimination kinetics of the parent drug and its metabolites.

Sample Collection and Processing

-

Blood/Plasma: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma, which should be immediately frozen at -80°C until analysis.[13]

-

Urine and Feces: House animals in metabolic cages for the separate collection of urine and feces over specified intervals (e.g., 0-8h, 8-24h, 24-48h).[13] Homogenize feces with a suitable solvent before extraction.

The following diagram outlines the workflow for in vivo metabolite analysis.

Sources

- 1. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolite Identification in the Preclinical and Clinical Phase of Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of theophylline by rat and human liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sfera.unife.it [sfera.unife.it]

- 5. mdpi.com [mdpi.com]

- 6. ukaazpublications.com [ukaazpublications.com]

- 7. Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. bdj.co.jp [bdj.co.jp]

- 12. In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of Etamiphylline in Human Plasma

Abstract

This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Etamiphylline in human plasma. The method employs a protein precipitation extraction procedure and isocratic reverse-phase chromatography with UV detection, providing a reliable and efficient workflow for pharmacokinetic studies. The entire method has been validated according to the principles outlined in the ICH M10 and EMA guidelines on bioanalytical method validation to ensure data integrity and regulatory compliance.[1][2][3][4]

Introduction: The Rationale for this compound Quantification

This compound, a xanthine derivative, functions as a bronchodilator and respiratory stimulant. Its therapeutic efficacy is directly related to its concentration in systemic circulation. Therefore, a validated bioanalytical method for quantifying this compound in plasma is crucial for pharmacokinetic profiling, dose-response studies, and bioequivalence assessments in clinical trials and therapeutic drug monitoring. The development of this method was guided by the need for a simple, rapid, and reproducible assay that can be readily implemented in a regulated bioanalytical laboratory.

The chosen approach—protein precipitation followed by reverse-phase HPLC—is predicated on its efficiency and cost-effectiveness. Protein precipitation is a straightforward technique for removing the bulk of plasma proteins, which can interfere with the analysis and damage the HPLC column.[5][6] Reverse-phase chromatography is ideally suited for separating moderately polar compounds like this compound from endogenous plasma components.

Materials and Methods

Reagents and Chemicals

-

This compound Reference Standard (≥98% purity)

-

Theophylline (Internal Standard, IS, ≥98% purity)

-

HPLC-grade Acetonitrile

-

HPLC-grade Methanol

-

Ammonium Acetate (analytical grade)

-

Formic Acid (analytical grade)

-

Human Plasma (K2EDTA as anticoagulant)

-

Ultrapure Water

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The conditions provided below are optimized for the selective and sensitive detection of this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | 20 mM Ammonium Acetate in Water: Acetonitrile (85:15 v/v), pH adjusted to 4.5 with Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 273 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Internal Standard (IS) | Theophylline (structurally similar, ensuring comparable extraction and chromatographic behavior) |

Rationale for Choices: A C18 column is selected for its excellent retention and separation of xanthine derivatives. The mobile phase composition provides a balance of polarity to achieve a reasonable retention time and good peak shape for this compound. Ammonium acetate is a volatile buffer salt, making this method adaptable for future LC-MS/MS applications. Theophylline is an ideal internal standard due to its structural similarity to this compound, which helps to correct for variations in sample preparation and injection volume.[7]

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of this compound and Theophylline (IS) in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock with 50:50 methanol:water.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 50 to 5000 ng/mL and QC samples at four levels:

-

LLOQ: Lower Limit of Quantification (50 ng/mL)

-

LQC: Low Quality Control (150 ng/mL)

-

MQC: Medium Quality Control (2000 ng/mL)

-

HQC: High Quality Control (4000 ng/mL)

-

-

Internal Standard Working Solution: Prepare a 10 µg/mL working solution of Theophylline in methanol.

Plasma Sample Preparation Protocol

The protein precipitation method is chosen for its speed and efficiency in removing high-abundance proteins.[5][6]

-

Pipette 200 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 10 µg/mL Theophylline (IS) working solution and vortex briefly.

-

Add 600 µL of cold acetonitrile to precipitate the plasma proteins. The organic solvent disrupts the hydration shell of the proteins, causing them to denature and precipitate.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an HPLC vial for injection.

Caption: Plasma Protein Precipitation Workflow.

Bioanalytical Method Validation

The method was validated according to the ICH M10 Guideline on Bioanalytical Method Validation.[3][4] The objective of validation is to demonstrate that the method is suitable for its intended purpose.[4]

Caption: Core Parameters of Bioanalytical Method Validation.

Specificity and Selectivity

Specificity was assessed by analyzing six different batches of blank human plasma. Each blank sample was processed through the extraction procedure and analyzed to ensure no endogenous components interfered with the peaks of this compound or the IS. The method is considered selective if the response of interfering peaks at the retention time of the analyte is less than 20% of the response of the LLOQ.[8]

Linearity and Calibration Curve

Linearity was evaluated by analyzing calibration curves on three separate days. The calibration curve, constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration, should have a correlation coefficient (r²) of 0.99 or greater. The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Intra-day (within-run) and inter-day (between-run) accuracy and precision were determined by analyzing five replicates of the LLOQ, LQC, MQC, and HQC samples.[2]

-

Accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration. The mean concentration should be within ±15% of the nominal values, except for the LLOQ which should be within ±20%.[2]

-

Precision is expressed as the coefficient of variation (%CV). The %CV should not exceed 15% for QC samples, except for the LLOQ where it should not exceed 20%.[2]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 50 | ≤ 20.0% | ≤ 20.0% | 80.0% - 120.0% | 80.0% - 120.0% |

| LQC | 150 | ≤ 15.0% | ≤ 15.0% | 85.0% - 115.0% | 85.0% - 115.0% |

| MQC | 2000 | ≤ 15.0% | ≤ 15.0% | 85.0% - 115.0% | 85.0% - 115.0% |

| HQC | 4000 | ≤ 15.0% | ≤ 15.0% | 85.0% - 115.0% | 85.0% - 115.0% |

Table 1: Acceptance Criteria for Accuracy and Precision.[1][2]

Recovery

The extraction recovery of this compound was determined by comparing the peak areas of extracted LQC, MQC, and HQC samples to the peak areas of unextracted standards of the same concentration. Recovery does not need to be 100%, but it should be consistent and reproducible.

Stability

The stability of this compound in human plasma was evaluated under various conditions to ensure that the sample handling and storage procedures do not impact the measured concentration. The mean concentration of the stability samples must be within ±15% of the nominal concentration.

-

Freeze-Thaw Stability: Assessed by analyzing LQC and HQC samples after three freeze-thaw cycles. Samples were frozen at -80°C and thawed at room temperature.[9]

-

Short-Term (Bench-Top) Stability: LQC and HQC samples were kept at room temperature for a duration that mimics the sample preparation time (e.g., 6 hours) before being processed and analyzed.

-

Long-Term Stability: LQC and HQC samples were stored at -80°C for an extended period (e.g., 30 days) and then analyzed.[7][10]

-

Post-Preparative (Autosampler) Stability: The stability of processed samples was assessed by keeping them in the autosampler at 4°C for 24 hours before injection.

| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Deviation from Nominal) |

| Freeze-Thaw | -80°C to RT | 3 Cycles | ± 15% |

| Short-Term (Bench-Top) | Room Temperature | 6 hours | ± 15% |

| Long-Term | -80°C | 30 days | ± 15% |

| Post-Preparative | 4°C (Autosampler) | 24 hours | ± 15% |

Table 2: Stability Assessment Protocol and Acceptance Criteria.

Conclusion